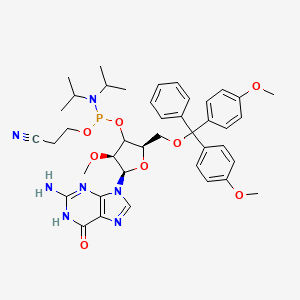

DMT-2'-O-Methylguanosine phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C41H50N7O8P |

|---|---|

Peso molecular |

799.9 g/mol |

Nombre IUPAC |

3-[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H50N7O8P/c1-26(2)48(27(3)4)57(54-23-11-22-42)56-35-33(55-39(36(35)52-7)47-25-44-34-37(47)45-40(43)46-38(34)49)24-53-41(28-12-9-8-10-13-28,29-14-18-31(50-5)19-15-29)30-16-20-32(51-6)21-17-30/h8-10,12-21,25-27,33,35-36,39H,11,23-24H2,1-7H3,(H3,43,45,46,49)/t33-,35?,36+,39-,57?/m1/s1 |

Clave InChI |

SGQVLFVGPRISKK-OERFULFGSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMT-2'-O-Methylguanosine Phosphoramidite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'-O-Methylguanosine phosphoramidite (B1245037), a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical structure, physicochemical properties, and its applications, with a focus on experimental protocols and the underlying mechanisms of action for the resulting oligonucleotides.

Chemical Structure and Properties

DMT-2'-O-Methylguanosine phosphoramidite is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The molecule is comprised of four key components:

-

Guanosine (B1672433): A purine (B94841) nucleobase that provides sequence specificity through Watson-Crick base pairing. The exocyclic amine of guanosine is typically protected, often with an isobutyryl (iBu) group, to prevent side reactions during synthesis.

-

2'-O-Methyl Ribose: The ribose sugar is modified with a methyl group at the 2' position. This modification confers nuclease resistance to the resulting oligonucleotide and enhances its binding affinity to complementary RNA strands.

-

Dimethoxytrityl (DMT) Group: A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. The DMT group prevents polymerization at the 5'-end during the coupling reaction and is removed at the beginning of each synthesis cycle.

-

Phosphoramidite Moiety: A reactive phosphorus(III) group at the 3'-hydroxyl position, typically with a β-cyanoethyl protecting group and a diisopropylamino leaving group. This moiety enables the formation of the phosphodiester or phosphorothioate (B77711) backbone of the growing oligonucleotide chain.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a typical this compound, specifically N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

| Property | Value | Reference(s) |

| Molecular Formula | C45H56N7O9P | [1] |

| Molecular Weight | 869.94 g/mol | [1] |

| CAS Number | 150780-67-9 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (by ³¹P-NMR) | ≥99% | [1] |

| Purity (by HPLC) | ≥99.0% | [1] |

| Storage Temperature | -20°C to -10°C, under inert gas | [1] |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and tetrahydrofuran. |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and quality control of phosphoramidites.

-

³¹P NMR: This technique is used to confirm the presence of the phosphoramidite group and to assess its purity. The phosphorus (III) center is chiral, leading to the presence of two diastereomers, which may appear as two distinct signals or overlapping signals in the range of 140-155 ppm.[2] P(V) impurities, such as the corresponding phosphate (B84403), would appear at a different chemical shift.

-

¹H NMR: Proton NMR is used to confirm the overall structure of the molecule, including the presence of the DMT group, the nucleobase, the sugar moiety, and the protecting groups. The anomeric proton of the ribose sugar typically appears in the region of 5.0-6.4 ppm and can be a diagnostic signal for compound identification.[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the protection of various functional groups, the introduction of the 2'-O-methyl group, and the final phosphitylation reaction. While the precise industrial-scale synthesis protocols are often proprietary, the general synthetic strategy is well-established.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2'-O-Me-rG(ibu) Phosphoramidite

The following is a generalized protocol based on established H-phosphonate and phosphoramidite chemistries.[3]

-

Protection of the 3'-Hydroxyl Group: The synthesis begins with a ribonucleoside, where the 3'-hydroxyl group is protected using a suitable protecting group, such as a dimethoxytrityl (DMT) or benzoyl (Bz) group.

-

Installation of the 2'-O-Methyl Group: The 2'-O-methyl group is introduced using a 2'-O-methyl-ribonucleoside as a starting material.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is activated to generate the corresponding phosphoramidite intermediate. A common activating agent is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite.

-

Coupling to a Protected Nucleoside: The activated phosphoramidite intermediate is reacted with a protected nucleoside, such as N2-isobutyryl-2'-O-methylguanosine, to form the desired phosphodiester linkage.

-

Deprotection: The protecting groups on the nucleoside are removed.

-

Purification: The crude product is purified using chromatographic techniques, such as reverse-phase chromatography on C18 or C8 columns, to remove impurities and obtain a high-purity product.[3]

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of RNA and modified DNA oligonucleotides. The synthesis is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation.

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.

Detailed Experimental Protocol: Solid-Phase Synthesis

The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated synthesizer.

-

Preparation of Reagents:

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Activator Solution: Prepare a 0.5 M solution of 1H-tetrazole or a suitable alternative activator in anhydrous acetonitrile.

-

Capping Solutions:

-

Cap A: Acetic anhydride/pyridine/THF (1:1:8 v/v/v).

-

Cap B: 17.6% (w/v) N-methylimidazole in acetonitrile.

-

-

Oxidizing Solution: Prepare a 0.015 M solution of iodine in a mixture of water/pyridine/THF (2:20:78 v/v/v).

-

Detritylation Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

-

Synthesis Cycle (performed on an automated synthesizer):

-

Step 1: Detritylation: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

-

Step 2: Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.

-

Step 3: Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

-

Step 4: Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. A common method involves treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature.

-

The 2'-O-methyl groups are stable to these standard deprotection conditions.

-

-

Purification:

-

The crude oligonucleotide is purified using techniques such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

-

Mechanism of Action of 2'-O-Methylated Oligonucleotides

Oligonucleotides containing 2'-O-methyl modifications are widely used in research and therapeutic applications, particularly as antisense oligonucleotides (ASOs). These ASOs can modulate gene expression through several mechanisms.

RNase H-Independent (Steric Blockage) Mechanism

Fully 2'-O-methylated oligonucleotides are not substrates for RNase H.[4] Instead, they function through a steric hindrance mechanism. By binding to a target mRNA sequence, they can physically block the binding of cellular machinery involved in translation or splicing.

-

Inhibition of Translation: If the ASO binds to the 5' untranslated region (UTR) or the start codon of an mRNA, it can prevent the assembly of the ribosomal machinery, thereby inhibiting protein synthesis.

-

Modulation of Splicing: By targeting splice sites or splicing regulatory elements within a pre-mRNA, the ASO can modulate the splicing process, leading to the inclusion or exclusion of specific exons.

Caption: The RNase H-independent mechanism of action for 2'-O-methylated antisense oligonucleotides.

Use in Chimeric Oligonucleotides (Gapmers)

2'-O-methyl modifications can be combined with DNA in "gapmer" designs. These chimeric ASOs typically have a central "gap" of DNA nucleotides flanked by "wings" of 2'-O-methylated nucleotides. This design combines the nuclease resistance and high binding affinity of the 2'-O-methyl modification with the ability of the DNA gap to recruit RNase H, which then cleaves the target mRNA.[4]

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced stability and binding properties. The resulting 2'-O-methylated oligonucleotides have proven to be valuable tools in molecular biology and are at the forefront of nucleic acid-based therapeutics. A thorough understanding of the chemical properties, synthesis protocols, and mechanisms of action of this phosphoramidite and its derivatives is essential for researchers and developers in these fields.

References

Synthesis and Purification of DMT-2'-O-Methylguanosine Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-N2-isobutyryl-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, a critical building block in the solid-phase synthesis of modified oligonucleotides. The methodologies detailed herein are compiled from established chemical literature and are intended to provide a thorough understanding of the multi-step process, from the initial protection of the guanosine (B1672433) nucleoside to the final purification of the phosphoramidite (B1245037) product.

Overview of the Synthetic Pathway

The synthesis of DMT-2'-O-Methylguanosine phosphoramidite is a multi-step process that involves the strategic protection and modification of the guanosine molecule. The overall workflow can be summarized in the following key stages:

-

Protection of Guanosine: The synthesis begins with the protection of the reactive functional groups on the guanosine nucleoside. This typically involves the protection of the exocyclic amine (N2) and the hydroxyl groups at the 3' and 5' positions of the ribose sugar.

-

Selective 2'-O-Methylation: A crucial step is the selective methylation of the 2'-hydroxyl group of the ribose. This modification is significant for enhancing the nuclease resistance and binding affinity of the resulting oligonucleotides.

-

5'-Hydroxyl Deprotection and DMT Protection: The protecting group at the 5'-hydroxyl position is selectively removed, followed by the introduction of the acid-labile dimethoxytrityl (DMT) group. The DMT group is essential for monitoring coupling efficiency during automated oligonucleotide synthesis.

-

Phosphitylation: The final step in the synthesis of the phosphoramidite is the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

-

Purification: The crude phosphoramidite product is purified to remove unreacted starting materials, by-products, and other impurities to ensure high coupling efficiencies in subsequent oligonucleotide synthesis.

Below is a graphical representation of the overall synthetic workflow.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis and purification of this compound.

Synthesis of 2'-O-Methylguanosine

An efficient method for the synthesis of 2'-O-methylguanosine involves the use of a temporary protecting group for the 3' and 5' hydroxyls, followed by selective methylation of the 2'-hydroxyl group.

Protocol:

-

3',5'-O-Protection: Guanosine is reacted with a suitable protecting group, such as 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride, in pyridine (B92270) to yield 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.

-

N2-Protection: The exocyclic amine of the guanine (B1146940) base is protected, for example, with isobutyryl chloride in the presence of a base to yield N2-isobutyryl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.

-

2'-O-Methylation: The selective methylation of the 2'-hydroxyl group is achieved using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF).

-

Deprotection: The TIPDS protecting group is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield N2-isobutyryl-2'-O-methylguanosine.

Synthesis of 5'-O-DMT-2'-O-Methyl-N2-isobutyryl-guanosine

Protocol:

-

Transient Protection: N2-isobutyryl-2'-O-methylguanosine is subjected to transient protection of the 3'-hydroxyl and any remaining reactive sites on the guanine base using a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in pyridine.

-

5'-O-DMTylation: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added to the reaction mixture to selectively react with the 5'-hydroxyl group.

-

Desilylation: The transient silyl (B83357) protecting groups are removed by the addition of aqueous ammonia (B1221849) or another mild base.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield pure 5'-O-DMT-2'-O-methyl-N2-isobutyryl-guanosine.

Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

Protocol:

-

Reaction Setup: 5'-O-DMT-2'-O-methyl-N2-isobutyryl-guanosine is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: A phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534), are added to the solution. An activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, is then added to catalyze the reaction.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent, and the crude product is extracted and concentrated.

Purification of this compound

The purity of the phosphoramidite is paramount for the successful synthesis of high-quality oligonucleotides. The primary method for purification is silica gel column chromatography.

Protocol:

-

Column Preparation: A silica gel column is packed using a slurry method with a suitable solvent system. It is crucial to pre-equilibrate the column with an eluent containing 3-5% triethylamine to maintain the stability of the phosphoramidite moiety.[2]

-

Loading: The crude phosphoramidite is dissolved in a minimal amount of the initial eluent and loaded onto the column.

-

Elution: The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane), with the constant presence of triethylamine.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure phosphoramidite are pooled, and the solvent is removed under reduced pressure to yield the final product as a white to off-white foam.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. Note that actual yields and purity may vary depending on the specific reaction conditions and scale.

Table 1: Summary of Synthetic Yields

| Step | Product | Typical Yield (%) |

| 1 | N2-isobutyryl-2'-O-methylguanosine | 70-85 |

| 2 | 5'-O-DMT-2'-O-methyl-N2-isobutyryl-guanosine | 80-95 |

| 3 | This compound (crude) | >90 |

| 4 | Purified this compound | 75-90 |

Table 2: Purity and Characterization Data

| Analysis Technique | Specification | Typical Result |

| HPLC Purity | ≥98.0% | 98.5 - 99.5%[3] |

| ³¹P NMR | Two diastereomeric peaks | ~149 ppm[2] |

| Absence of P(V) impurities | No significant peaks around 0-10 ppm | |

| Appearance | White to off-white powder/foam | Conforms[3] |

| Molecular Formula | C45H56N7O9P | C45H56N7O9P[4] |

| Molecular Weight | 869.94 g/mol | 869.94[4] |

Conclusion

The synthesis and purification of this compound is a well-established yet intricate process that demands careful control over reaction conditions and purification procedures. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field of oligonucleotide synthesis. High-purity phosphoramidite is essential for the generation of high-fidelity modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 3. hongene.com [hongene.com]

- 4. DMT-2 O-Methyl-rG(ib) Phosphoramidite 150780-67-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 2'-O-Methylated Guanosine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2'-O-methylated guanosine (B1672433) nucleosides. 2'-O-methylation is a prevalent post-transcriptional modification of RNA that plays a crucial role in various biological processes. This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose moiety, significantly impacts the structure, stability, and function of RNA molecules. This document details the synthesis, physicochemical properties, structural characteristics, and enzymatic interactions of 2'-O-methylated guanosine, offering valuable insights for researchers in RNA biology and therapeutics.

Physicochemical Properties of 2'-O-Methylguanosine

The introduction of a methyl group at the 2'-position of the ribose sugar in guanosine alters its fundamental chemical and physical properties. These changes have profound implications for the behavior of RNA molecules containing this modification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N₅O₅ | [1][2] |

| Molecular Weight | 297.27 g/mol | [1][2] |

| CAS Number | 2140-71-8 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 236 °C | [4] |

| Specific Rotation [α]D²⁰ | -53.0 to -57.0 deg (c=1, 1mol/L NaOH sol.) | [4] |

| Solubility | Soluble in 0.1 M HCl (10 mg/ml), DMSO (12 mg/ml). Sparingly soluble in DMF (50 µg/ml) and Ethanol (50 µg/ml). | [5] |

| UV λmax | 253 nm | [5] |

| Predicted XlogP3 | -1.4 | [1] |

Thermodynamic Stability of RNA Duplexes Containing 2'-O-Methylated Nucleosides

A key feature of 2'-O-methylation is its impact on the thermal stability of RNA duplexes. The modification generally increases the melting temperature (Tm) of RNA:RNA and RNA:DNA hybrids. This stabilizing effect is attributed to the 2'-O-methyl group favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form helices, thus pre-organizing the RNA strand for duplex formation.

| Duplex Sequence and Modification | ΔTm (°C) per modification | Reference |

| U¹⁴/A¹⁴ (Unmodified) vs. U¹⁴/A(OMe)¹⁴ | 0 | [6] |

| U¹⁴/A¹⁴ (Unmodified) vs. U(OMe)¹⁴/A¹⁴ | +12 | [6] |

| RNA duplex with single internal 2'-O-methyl substitution | +1.5 - +2.0 | [7] |

Structural Characteristics

The 2'-O-methyl group significantly influences the conformational dynamics of the ribose sugar and the overall structure of the RNA backbone.

| Structural Parameter | Observation | Reference |

| Sugar Pucker | 2'-O-methylation strongly favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. | [8] |

| Glycosidic Bond | The 2'-O-methyl group can influence the stability of the glycosidic bond, with effects depending on the specific nucleoside and its environment. | |

| Hydration | The methyl group alters the hydration pattern around the ribose, which can contribute to the overall stability of the RNA structure. | |

| Z-RNA Stabilization | Incorporation of 2'-O-methyl-8-methylguanosine can dramatically stabilize the left-handed Z-RNA conformation, even under physiological salt concentrations. | [9] |

Enzymatic Interactions

The presence of a 2'-O-methyl group on guanosine can significantly alter how RNA interacts with various enzymes, leading to functional consequences in cellular processes.

| Enzyme/Process | Effect of 2'-O-Methylation on Guanosine-containing RNA | Reference |

| Nuclease Resistance | Provides significant resistance to cleavage by various endo- and exonucleases, as well as alkaline hydrolysis, thereby increasing RNA stability. | [10] |

| Decapping Enzymes | Protects the mRNA cap from degradation by the decapping exoribonuclease DXO, but not by DCP2. | |

| TLR7/8 Signaling | Can modulate the activation of Toll-like receptors 7 and 8. The 2'-O-methylation status of a single guanosine in tRNA can switch it from a TLR7 agonist to an antagonist. | [11] |

| RNA Polymerase | 2'-O-Methylguanosine has been reported to act as an activator of RNA polymerase. | [12] |

| DNA Polymerase | 2'-O-Methylguanosine has been shown to be an inhibitor of DNA polymerase. | [12] |

| Reverse Transcriptase | Can cause pauses or stops during reverse transcription, a property utilized in some sequencing-based methods for detecting this modification. | [13] |

Signaling Pathways and Experimental Workflows

Eukaryotic mRNA 5'-Capping Pathway

The 5' cap is a critical modification of eukaryotic mRNAs, essential for their stability, export from the nucleus, and efficient translation. The capping process involves a series of enzymatic reactions, culminating in the methylation of the guanine (B1146940) base at the N7 position (Cap 0) and, in higher eukaryotes, methylation of the 2'-hydroxyl group of the first and sometimes second nucleotide (Cap 1 and Cap 2).

References

- 1. 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-O-Methylguanosine synthesis - chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. 2'-O-Methylguanosine 2140-71-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rupress.org [rupress.org]

- 12. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]

- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Precision: Unveiling the Critical Role of the DMT Protecting Group in 2'-O-Me-G Phosphoramidite Chemistry

For Immediate Release

In the intricate landscape of oligonucleotide synthesis, particularly for therapeutic applications, the precision of each chemical step is paramount. The 2'-O-methylguanosine (2'-O-Me-G) phosphoramidite (B1245037) is a key building block in the development of antisense oligonucleotides and siRNA therapeutics, offering enhanced nuclease resistance and binding affinity. Central to the successful incorporation of this modified nucleoside is the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the multifaceted role of the DMT group in 2'-O-Me-G phosphoramidite chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, practical application, and impact on the synthesis of high-quality oligonucleotides.

The Guardian of the 5'-Hydroxyl: The Primary Role of the DMT Group

The fundamental role of the DMT group in 2'-O-Me-G phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the guanosine (B1672433) sugar moiety. This protection is indispensable for the stepwise and directional synthesis of oligonucleotides on a solid support, which proceeds in the 3' to 5' direction.

By "capping" the 5'-terminus, the bulky DMT group effectively prevents undesirable side reactions, such as self-polymerization of the phosphoramidite monomer. This ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain, thereby guaranteeing the correct sequence fidelity.

The selection of the DMT group for this critical task is attributed to a unique combination of properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of solid-phase synthesis.

-

Steric Hindrance: The sheer size of the DMT group provides significant steric protection, physically obstructing the 5'-hydroxyl from participating in unwanted chemical reactions.

-

Monitoring Capability: The cleavage of the DMT group yields a stable, bright orange-colored dimethoxytrityl cation. The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, provides a real-time method for monitoring the efficiency of each coupling step.[1]

The Synthesis Cycle: A Choreographed Dance of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the first and last steps of each cycle.

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation: The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (or the last added nucleotide in subsequent cycles). This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758). This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.

Step 2: Coupling: The 2'-O-Me-G phosphoramidite, activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is then introduced. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage. Due to the steric hindrance of the 2'-O-methyl group, the coupling time for 2'-O-Me phosphoramidites is often extended compared to their deoxy counterparts to ensure high coupling efficiency.[2][3][4]

Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating any free 5'-hydroxyl groups that did not participate in the coupling reaction.

Step 4: Oxidation: The newly formed and unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Aspects: Efficiency and Purity in Focus

The efficiency of both the detritylation and coupling steps directly impacts the overall yield and purity of the final oligonucleotide product.

| Parameter | Typical Reagents/Conditions | Key Considerations for 2'-O-Me-G | Impact on Synthesis |

| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane | While specific kinetic data for 2'-O-Me-G is not readily available, the general principle of balancing complete DMT removal with minimizing depurination holds true.[5][6] Ribonucleosides are generally less susceptible to depurination than deoxyribonucleosides.[7] | Incomplete detritylation leads to n-1 deletion mutations. Excessive acid exposure can lead to depurination, especially at adenosine (B11128) and guanosine residues, causing chain cleavage during final deprotection. |

| Coupling Efficiency | 2'-O-Me-G phosphoramidite, Activator (e.g., ETT, DCI) in Acetonitrile | The 2'-O-methyl group introduces steric hindrance, which may necessitate longer coupling times (e.g., 6-20 minutes) or the use of more potent activators to achieve high coupling efficiencies (>99%).[3][4] | A small decrease in coupling efficiency has a cumulative effect, significantly reducing the yield of the full-length product, especially for longer oligonucleotides.[8][9] |

| Depurination | Acidic conditions during detritylation | Acyl protecting groups on the guanine (B1146940) base can destabilize the glycosidic bond, making it susceptible to cleavage in acidic conditions.[7] The use of formamidine (B1211174) protecting groups can mitigate this issue. | Depurination leads to the formation of abasic sites, which are cleaved during the final basic deprotection, resulting in truncated oligonucleotides.[7] |

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-CE Phosphoramidite

While a detailed, step-by-step synthesis from unprotected guanosine is complex and proprietary for many suppliers, the general workflow involves several key stages:

Figure 2: General workflow for the synthesis of 2'-O-Me-G phosphoramidite.

A representative procedure for the final phosphitylation step is as follows:

-

Starting Material: 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

-

Drying: The starting material is dried by co-evaporation with anhydrous pyridine and then kept under high vacuum.

-

Reaction Setup: The dried compound is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). Diisopropylethylamine (DIPEA) is added, and the solution is cooled.

-

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, it is quenched, and the organic layer is washed sequentially with aqueous sodium bicarbonate and brine.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the final phosphoramidite.

Solid-Phase Synthesis of a 2'-O-Me-G Containing Oligonucleotide

The following is a generalized protocol for a single synthesis cycle on an automated DNA/RNA synthesizer:

-

Deblocking (Detritylation): The solid support is treated with 3% DCA in dichloromethane for a specified time (e.g., 90 seconds) to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile.

-

Coupling: The 2'-O-Me-G phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the column. The coupling time is extended (e.g., 6-15 minutes) to ensure a high coupling rate. The column is then washed with acetonitrile.

-

Capping: A capping solution (e.g., acetic anhydride/lutidine/THF) and an activator (e.g., N-methylimidazole/THF) are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: An oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) is delivered to the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage, Deprotection, and Purification

-

Cleavage and Deprotection: The solid support is treated with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or other appropriate deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or other chromatographic techniques to isolate the full-length product from shorter failure sequences.[10][11][12][13][14]

-

Analysis: The purity and identity of the final oligonucleotide are confirmed by methods such as capillary gel electrophoresis (CGE) and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15][16][17][18][19]

Targeting Signaling Pathways with 2'-O-Me-G Containing Oligonucleotides

2'-O-Methyl modified oligonucleotides are widely used as antisense agents to modulate the expression of specific genes involved in various disease-related signaling pathways.

Figure 3: Mechanism of action for a 2'-O-Me-G containing gapmer antisense oligonucleotide (ASO) targeting a specific mRNA for degradation via RNase H, thereby inhibiting a signaling pathway.

For example, antisense oligonucleotides containing 2'-O-Me modifications have been designed to target key components of cancer-related signaling pathways, such as the Ras-Raf-MEK-ERK pathway or the PI3K-Akt-mTOR pathway.[20] By binding to the mRNA of a specific oncogene, the ASO can induce its degradation through the action of RNase H, leading to a decrease in the oncoprotein level and subsequent inhibition of the signaling cascade. The 2'-O-Me modifications in the "wings" of a "gapmer" ASO enhance its binding affinity and nuclease resistance, while the central DNA "gap" allows for RNase H recognition and cleavage of the target mRNA.

Conclusion

The 4,4'-dimethoxytrityl protecting group is an indispensable component in the synthesis of high-quality 2'-O-Me-G containing oligonucleotides. Its robust protection of the 5'-hydroxyl group, combined with its facile and quantifiable removal, enables the precise and efficient assembly of these therapeutically important molecules. A thorough understanding of the role of the DMT group, along with the optimization of the detritylation and coupling steps, is critical for researchers and drug developers aiming to harness the potential of 2'-O-methyl modified oligonucleotides in a range of scientific and clinical applications. The continued refinement of protecting group strategies and synthesis protocols will undoubtedly pave the way for the next generation of oligonucleotide-based therapeutics.

References

- 1. biotage.com [biotage.com]

- 2. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. idtdna.com [idtdna.com]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. agilent.com [agilent.com]

- 12. mz-at.de [mz-at.de]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. web.colby.edu [web.colby.edu]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Phosphoramidite Chemistry for RNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA oligonucleotides with specific modifications is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. This in-depth technical guide explores the core principles of phosphoramidite (B1245037) chemistry, the most prevalent and robust method for solid-phase RNA synthesis. We will delve into the intricacies of the synthesis cycle, the critical role of protecting groups, and the introduction of chemical modifications that enhance the stability, functionality, and therapeutic potential of RNA molecules.

Core Principles: The Solid-Phase Synthesis Cycle

Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide monomers to a growing RNA chain attached to an insoluble solid support, typically controlled pore glass (CPG).[1] This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[1] The phosphoramidite method, known for its high coupling efficiency, is the most widely used chemistry for this purpose.[1]

The synthesis cycle consists of four key steps for each nucleotide addition:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758).[1][2] The resulting free 5'-hydroxyl group is then available for the next coupling reaction. The orange-colored DMT cation released during this step can be quantified to monitor the efficiency of each coupling step.[3]

-

Coupling: The activated phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as tetrazole or a derivative like 5-ethylthio-1H-tetrazole (S-ethyltetrazole), which protonates the diisopropylamino group.[2][4] The activated species then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[] This step is carried out under anhydrous conditions to prevent side reactions.

-

Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in "n-1" shortmer impurities, a capping step is introduced. This is typically achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1][7]

This four-step cycle is repeated until the desired RNA sequence is assembled.

The Crucial Role of Protecting Groups

Protecting groups are essential for directing the chemical reactions to the desired functional groups and preventing unwanted side reactions.

-

5'-Hydroxyl Group: As mentioned, the 5'-hydroxyl group is protected by the acid-labile DMT group.[1][3]

-

Exocyclic Amines: The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are protected with base-labile groups to prevent their participation in the coupling reaction. Common protecting groups include benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), and dimethylformamidine (dmf).[1][8]

-

Phosphorus Moiety: The phosphoramidite itself is protected with a β-cyanoethyl group, which is removed during the final deprotection step.[1]

-

2'-Hydroxyl Group: The 2'-hydroxyl group of the ribose sugar is the key feature distinguishing RNA from DNA, and its protection is the most critical and challenging aspect of RNA synthesis.[3][6] The 2'-protecting group must be stable throughout the synthesis cycle and be removed under conditions that do not degrade the newly synthesized RNA chain. The steric bulk of this group can also influence the efficiency of the coupling reaction.[6]

Several strategies for 2'-hydroxyl protection have been developed, with the most common being the tert-butyldimethylsilyl (TBDMS) group.[3][6] Other notable protecting groups include:

-

Triisopropylsilyloxymethyl (TOM): This group is stable under the conditions required for removing base and phosphate protecting groups and is cleaved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[6][9]

-

bis(2-Acetoxyethoxy)methyl (ACE): The ACE group is removed under weakly acidic conditions.[6]

Chemical Modifications of RNA

Phosphoramidite chemistry allows for the site-specific incorporation of a wide variety of chemical modifications to enhance the properties of RNA molecules for therapeutic and research applications.[10][11]

2'-O-Methyl (2'-OMe) Modification

One of the most common modifications is the 2'-O-methyl (2'-OMe) group.[12][13] This modification increases the nuclease resistance of the RNA and enhances its binding affinity to complementary RNA strands.[14] 2'-OMe-RNA is often used in antisense oligonucleotides and siRNAs.[15] The synthesis of 2'-OMe RNA phosphoramidites can be challenging, particularly for the purine (B94841) bases.[14]

Other 2'-Modifications

-

2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA): This modification has been shown to increase the stability and specificity of RNA mimics for their target sequences, making it a valuable tool for RNA-based therapeutics.[15]

Backbone Modifications

-

Methylphosphonates: Replacing a non-bridging phosphate oxygen with a methyl group creates a charge-neutral methylphosphonate (B1257008) linkage. This modification increases nuclease resistance and can be used to probe backbone interactions.[16]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for different aspects of RNA synthesis using phosphoramidite chemistry.

| Protecting Group Strategy | Coupling Time | Typical Coupling Efficiency | Deprotection Conditions | Reference(s) |

| 2'-TBDMS | 5-6 minutes | >97.5% | 1. AMA (Ammonium hydroxide (B78521)/40% methylamine) at 65°C for 10 min. 2. TBAF in THF at room temperature for 24h or TEA·3HF at 65°C for 2.5h. | [6],[4],[17] |

| 2'-TOM | DNA-coupling conditions | Very good | 1. 10 M methylamine (B109427) in ethanol/water (1:1). 2. 1 M TBAF in THF. | [6],[9] |

| 2'-ACE | - | - | 1. Base deprotection. 2. Weakly acidic conditions (pH 3, 10 min, 55°C). | [6] |

| 2'-O-Methyl | 15 minutes | - | Identical to DNA synthesis (e.g., AMA). | [14] |

| TC-RNA Monomers | 3 minutes | - | - | [18] |

| Activator | Recommended Use | Reference(s) |

| Tetrazole | Standard DNA and RNA synthesis | [2] |

| 5-Ethylthio-1H-tetrazole (S-ethyltetrazole) | Reduced coupling times for RNA synthesis | [4] |

Experimental Protocols

General Solid-Phase RNA Synthesis Cycle

This protocol outlines the general steps for automated solid-phase RNA synthesis.

-

Preparation: The solid support with the initial nucleoside is packed into a synthesis column. Phosphoramidite solutions, activator, capping reagents, oxidizing solution, and deblocking solution are placed on an automated DNA/RNA synthesizer.

-

Deblocking: The DMT group is removed by passing a 3% TCA solution in dichloromethane through the column. The column is then washed with anhydrous acetonitrile.

-

Coupling: The phosphoramidite monomer and activator (e.g., 0.25 M S-ethyltetrazole in acetonitrile) are delivered simultaneously to the column. The reaction is allowed to proceed for the specified coupling time (e.g., 5 minutes for 2'-TBDMS).[4] The column is then washed with acetonitrile.

-

Capping: A 1:1 mixture of capping A (acetic anhydride/lutidine/THF) and capping B (N-methylimidazole/THF) is passed through the column. The column is then washed with acetonitrile.

-

Oxidation: An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is delivered to the column and allowed to react for 1-2 minutes.[1] The column is then washed with acetonitrile.

-

Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.

Deprotection and Cleavage of 2'-TBDMS Protected RNA

This protocol is for the removal of protecting groups and cleavage of the synthesized RNA from the solid support.

-

Base and Phosphate Deprotection & Cleavage: The solid support is transferred to a screw-cap tube and treated with a mixture of concentrated ammonium (B1175870) hydroxide and 40% methylamine (1:1, v/v) (AMA).[17] The mixture is heated at 65°C for 10-20 minutes.[17] The supernatant containing the cleaved and partially deprotected RNA is collected.

-

2'-TBDMS Group Removal:

-

Method A (TBAF): After evaporation of the AMA solution, the residue is dissolved in 1 M TBAF in THF and incubated at room temperature for 12-24 hours.[4]

-

Method B (TEA·3HF): The dried RNA is dissolved in anhydrous DMSO, followed by the addition of triethylamine (B128534) (TEA) and then triethylamine trihydrofluoride (TEA·3HF). The mixture is heated at 65°C for 2.5 hours.[17][19]

-

-

Purification: The fully deprotected RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[20][21]

Visualizing the Chemistry: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in phosphoramidite chemistry for RNA modification.

Caption: The four-step solid-phase RNA synthesis cycle.

Caption: Post-synthesis deprotection and purification workflow.

This guide provides a foundational understanding of the phosphoramidite chemistry used for RNA modification. The ability to synthesize high-purity, modified RNA oligonucleotides is critical for the development of next-generation RNA-based therapeutics and for advancing our understanding of the complex roles of RNA in biology.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. glenresearch.com [glenresearch.com]

- 4. academic.oup.com [academic.oup.com]

- 6. atdbio.com [atdbio.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modified RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 11. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]

- 12. glenresearch.com [glenresearch.com]

- 13. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 14. glenresearch.com [glenresearch.com]

- 15. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 16. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wenzhanglab.com [wenzhanglab.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. glenresearch.com [glenresearch.com]

- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 21. alfachemic.com [alfachemic.com]

An In-depth Technical Guide on the Physical and Chemical Stability of DMT-2'-O-Methylguanosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability aspects of N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. Understanding its physical and chemical stability is paramount for ensuring the quality, efficacy, and safety of RNA-based therapeutics and diagnostics.

Introduction

DMT-2'-O-Methylguanosine phosphoramidite is a crucial reagent in solid-phase oligonucleotide synthesis, prized for its ability to confer nuclease resistance and enhance the binding affinity of synthetic RNA strands. However, like all phosphoramidites, it is a high-energy phosphorus (III) compound susceptible to degradation, with the guanosine (B1672433) analogue being particularly labile. This guide delves into the factors influencing its stability, common degradation pathways, and recommended procedures for handling, storage, and analysis.

Physical and Chemical Properties

Proper handling and storage are dictated by the compound's inherent physical and chemical properties.

| Property | Description |

| Appearance | White to off-white powder. |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other anhydrous organic solvents. |

| Storage Temperature | Long-term storage at -10 to -25°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize degradation.[1][2] |

| Moisture Sensitivity | Highly susceptible to hydrolysis. Exposure to moisture must be strictly avoided.[3][4] |

| Oxidation Sensitivity | The P(III) center is readily oxidized to P(V), rendering the phosphoramidite inactive in the coupling reaction.[3] |

Key Degradation Pathways

The primary routes of degradation for this compound are hydrolysis and oxidation. Understanding these pathways is crucial for troubleshooting synthesis failures and ensuring the purity of the final oligonucleotide product.

Hydrolysis

Exposure to water, even in trace amounts, leads to the rapid hydrolysis of the phosphoramidite linkage, forming the corresponding H-phosphonate derivative. This H-phosphonate is unreactive in the standard coupling step of oligonucleotide synthesis, leading to failed couplings and truncated sequences. Studies have shown that guanosine phosphoramidites are the most susceptible to hydrolysis among the four standard phosphoramidites.[2][5][6] The degradation of dG phosphoramidites can also be autocatalytic.[3][5][7]

Oxidation

The trivalent phosphorus atom in the phosphoramidite is susceptible to oxidation to a pentavalent phosphate (B84403) species. This oxidation can be caused by exposure to air (oxygen) or other oxidizing agents. The resulting phosphate triester is not active in the coupling reaction, thus reducing the yield of the desired full-length oligonucleotide.

Degradation Pathway of this compound

Quantitative Stability Data

Table 1: Purity of Deoxyribonucleoside Phosphoramidites after 5 Weeks in Acetonitrile

| Phosphoramidite | Purity Reduction (%) |

| DMT-dG(ib) | 39 |

| DMT-dA(bz) | 6 |

| DMT-dC(bz) | 2 |

| DMT-dT | 2 |

Data adapted from a study on the solution stability of phosphoramidites.

This data highlights the significantly lower stability of the guanosine phosphoramidite compared to other bases. It is crucial to handle this compound with extra care to minimize degradation. When stored as a solid at -25°C, dG phosphoramidites dissolved in acetonitrile as a 30 mM solution have been found to be stable for several weeks.[2][3]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, regular stability and purity checks are essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are the primary analytical techniques employed.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for assessing the purity of phosphoramidites and detecting degradation products.

Protocol:

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the phosphoramidite and its impurities.

-

Flow Rate: 1.0 mL/min.[8]

-

Temperature: Ambient.[8]

-

Detection: UV at 254 nm or another appropriate wavelength.

-

Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[8]

The pure phosphoramidite typically appears as a pair of closely eluting peaks due to the presence of two diastereomers at the chiral phosphorus center.[9] Degradation products will have different retention times.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a direct and quantitative method for identifying and quantifying phosphorus-containing species.

Protocol:

-

Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine.[10]

-

Reference: An external standard such as 85% phosphoric acid is typically used.

-

Analysis: The intact phosphoramidite (P(III)) will show characteristic signals in the range of 140-155 ppm.[11] Oxidized P(V) species, such as the phosphate triester, will appear in the region of -25 to 99 ppm, while H-phosphonate degradation products are observed further upfield.[8]

Experimental Workflow for Stability Testing

References

- 1. blog.entegris.com [blog.entegris.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. usp.org [usp.org]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. benchchem.com [benchchem.com]

- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

CAS number and molecular weight of DMT-2'-O-Methylguanosine phosphoramidite

An In-Depth Technical Guide to DMT-2'-O-Methylguanosine Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-2'-O-Methylguanosine phosphoramidite, a crucial reagent in the synthesis of modified oligonucleotides for research and therapeutic applications.

Core Compound Data

This compound is a modified nucleoside phosphoramidite used as a monomer in solid-phase oligonucleotide synthesis. The 2'-O-Methyl modification confers desirable properties to the resulting oligonucleotides, such as increased nuclease resistance and enhanced binding affinity to complementary RNA strands.

| Property | Value |

| CAS Number | 1159683-24-5 |

| Molecular Weight | 799.85 g/mol |

| Molecular Formula | C41H50N7O8P |

| Synonyms | DMT-2'-O-Me-rG(ib) amidite, N-(2-methyl-1-oxopropyl)-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-guanosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |

| Primary Use | Monomer for the synthesis of modified oligonucleotides |

Experimental Protocols

The synthesis of oligonucleotides containing 2'-O-Methylguanosine is performed using automated solid-phase phosphoramidite chemistry. The process involves a cycle of four key steps for each monomer addition.

General Solid-Phase Oligonucleotide Synthesis Cycle:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved by treatment with a mild acid, such as dichloroacetic or trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1]

-

Coupling (Activation): The this compound is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[2] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 15 minutes) is often recommended for modified phosphoramidites like 2'-O-Methyl amidites to ensure high coupling efficiency.[3]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. For sensitive modifications like 2'-O-Methyl, a phosphoramidite-based capping reagent (e.g., Unicap) may be used to avoid potential side reactions.[3]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. For 2'-O-Methyl modifications, a non-aqueous oxidizer is recommended to prevent potential degradation.[3]

This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).[4]

Application in Modulating Gene Expression

Oligonucleotides synthesized with 2'-O-Methylguanosine are frequently used as antisense oligonucleotides (ASOs) to modulate gene expression. These ASOs can be designed to be complementary to a specific messenger RNA (mRNA) target. The 2'-O-Methyl modification enhances their stability against cellular nucleases and increases their binding affinity to the target mRNA.[5][6][7] This interaction can lead to the inhibition of protein expression through two primary mechanisms.

Mechanisms of Action for 2'-O-Methyl Modified Antisense Oligonucleotides:

-

Steric Blockade: Fully 2'-O-Methyl modified oligonucleotides can bind to the target mRNA and physically obstruct the cellular machinery involved in translation or splicing.[8][9] This "steric hindrance" can prevent the ribosome from translating the mRNA into a protein or alter the splicing pattern of the pre-mRNA, leading to a non-functional protein. This mechanism is RNase H-independent.[10]

-

RNase H-Mediated Degradation: When 2'-O-Methyl modified nucleotides are strategically placed in the "wings" of an ASO, flanking a central "gap" of DNA-like nucleotides (a "gapmer" design), the ASO can recruit the enzyme RNase H.[7] RNase H recognizes the DNA:RNA heteroduplex formed between the ASO's DNA gap and the target mRNA, and it cleaves the mRNA strand. This leads to the degradation of the target mRNA and a subsequent reduction in protein expression.[9][11]

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Oligonucleotide Synthesis. [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. 2'-O methyl G Oligo Modifications from Gene Link [genelink.com]

- 7. 2'-MOE-G Oligo Modifications from Gene Link [genelink.com]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. Antisense part II: mechanisms of action [cureffi.org]

Navigating the Synthesis Core: A Technical Guide to 2'-O-Me-G Phosphoramidite Solubility and Storage

For researchers, scientists, and professionals in drug development, the precise handling of oligonucleotide building blocks is paramount to successful synthesis. This guide provides an in-depth look at the solubility and storage conditions for 2'-O-Methylguanosine (2'-O-Me-G) phosphoramidite (B1245037), a key reagent in the synthesis of modified RNA oligonucleotides.

This document outlines the best practices for dissolving and storing 2'-O-Me-G phosphoramidite, presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing the synthesis workflow. Adherence to these guidelines is critical for maintaining the integrity and reactivity of the phosphoramidite, ensuring high coupling efficiencies and the synthesis of high-quality oligonucleotides.

Solubility Profile

It is important to note that the solubility of phosphoramidites can be influenced by the specific protecting groups on the base and the phosphoramidite moiety itself. For some modified phosphoramidites, including certain guanosine (B1672433) analogs, solubility in acetonitrile (B52724) can be limited. In such cases, anhydrous tetrahydrofuran (B95107) (THF) may serve as a viable alternative solvent. Dichloromethane has also been used for more lipophilic phosphoramidites, although some modified guanosine phosphoramidites have exhibited poor solubility in this solvent.

Table 1: Recommended Solvents and Standard Concentration

| Solvent | Standard Concentration | Notes |

| Anhydrous Acetonitrile | 0.1 M | The industry standard for oligonucleotide synthesis. Ensure water content is minimal (<30 ppm). |

| Anhydrous Tetrahydrofuran (THF) | Variable | A suitable alternative for phosphoramidites with limited solubility in acetonitrile. |

| Anhydrous Dichloromethane | Variable | May be used for certain lipophilic phosphoramidites, but solubility of guanosine analogs can be a concern. |

Storage and Stability

Proper storage of 2'-O-Me-G phosphoramidite, both in its solid form and in solution, is crucial to prevent degradation and maintain its chemical integrity. Phosphoramidites are sensitive to moisture and oxidation.

Solid-Phase Storage:

As a dry powder, 2'-O-Me-G phosphoramidite should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures.

Solution-Phase Storage:

Once dissolved, the stability of the phosphoramidite solution decreases. The primary degradation pathway is hydrolysis, which is catalyzed by acidic impurities. Guanosine phosphoramidites are known to be particularly susceptible to degradation in solution. To mitigate this, it is imperative to use anhydrous solvents and to store the solution under an inert atmosphere. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can help to neutralize any acidic impurities and prolong the solution's shelf life.

Table 2: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Duration | Notes |

| Solid | -20°C | Inert Gas | Up to several years | Long-term storage. Protect from moisture. |

| Solid | 2-8°C | Inert Gas | Up to several months | Short-term storage. Protect from moisture. |

| Solution (in anhydrous acetonitrile) | -20°C | Inert Gas | Up to 1 month[1] | For stock solutions. Minimize freeze-thaw cycles. Protect from light. |

| Solution (in anhydrous acetonitrile) | -80°C | Inert Gas | Up to 6 months[1] | For long-term storage of stock solutions. Protect from light. |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M 2'-O-Me-G Phosphoramidite Solution for Automated Synthesis

Materials:

-

2'-O-Me-G phosphoramidite (with appropriate protecting groups, e.g., N2-isobutyryl)

-

Anhydrous acetonitrile (water content < 30 ppm)

-

Anhydrous N,N-diisopropylethylamine (DIPEA) (optional)

-

Sterile, amber glass vial with a septum-lined cap

-

Argon or nitrogen gas source with a sterile filter

-

Syringes and needles

Procedure:

-

Pre-synthesis Preparation: Ensure all glassware, syringes, and needles are thoroughly dried and cooled under a stream of inert gas before use.

-

Weighing the Phosphoramidite: In a controlled environment with low humidity, accurately weigh the required amount of 2'-O-Me-G phosphoramidite into the amber glass vial.

-

Solvent Addition: Under a positive pressure of argon or nitrogen, add the calculated volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.

-

Dissolution: Gently swirl the vial to dissolve the phosphoramidite completely. Sonication in a water bath for a short period may be used to aid dissolution if necessary.

-

(Optional) Addition of Base: To enhance stability, a small amount of DIPEA (e.g., 1-2% v/v) can be added to the solution to neutralize any trace acidic impurities.

-

Storage and Use: Immediately cap the vial tightly and store it under an inert atmosphere at the recommended temperature. Before placing on the synthesizer, allow the vial to equilibrate to room temperature to prevent moisture condensation. Once on the synthesizer, the solution should ideally be used within a few days.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method. This cyclic process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.

References

An In-depth Technical Guide to 2'-O-methyl RNA Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-O-methyl (Nm) RNA modifications, covering their fundamental biochemistry, diverse biological functions, and implications in health and disease. It details the enzymatic machinery responsible for these modifications and their impact on RNA stability, translation, and the innate immune response. Furthermore, this document offers a summary of quantitative data, detailed experimental protocols for the detection and analysis of 2'-O-methylation, and visualizations of key molecular pathways and experimental workflows.

Introduction to 2'-O-methyl RNA Modifications

2'-O-methylation is a prevalent and highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose moiety of a nucleotide.[1][2] This modification can occur on any of the four nucleotides (adenosine, guanosine, cytidine, and uridine) and is found in a wide variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), messenger RNA (mRNA), and viral RNA.[2] The addition of a methyl group at the 2'-hydroxyl position enhances the hydrophobicity of the RNA molecule, protects it from nuclease degradation, and stabilizes helical structures.[2][3]

The enzymatic machinery responsible for 2'-O-methylation is primarily categorized into two types:

-

snoRNA-guided modification: In eukaryotes and archaea, the site-specific 2'-O-methylation of rRNA and snRNA is predominantly guided by box C/D small nucleolar RNAs (snoRNAs).[4][5] These snoRNAs associate with a core set of proteins, including the methyltransferase Fibrillarin (FBL), to form a small nucleolar ribonucleoprotein (snoRNP) complex.[6][7] The snoRNA provides specificity by base-pairing with the target RNA, positioning Fibrillarin to catalyze the methylation of the target nucleotide.[8]

-

Standalone methyltransferases: Other RNA types, such as tRNA and the 5' cap of mRNA, are methylated by standalone methyltransferases that recognize specific sequences or structures. A key enzyme in this category is the Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1), which is responsible for the 2'-O-methylation of the first nucleotide of the mRNA cap (Cap1 structure).[9][10]

Biological Functions of 2'-O-methyl RNA Modifications

The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA and the location of the modification.

Role in Ribosomal RNA (rRNA) and Translation

2'-O-methylation is abundant in rRNA, where it is crucial for ribosome biogenesis, stability, and function.[2] These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center.[11] Alterations in rRNA 2'-O-methylation patterns can impact translational fidelity and efficiency, and have been linked to diseases such as cancer.[6][11][12]

Impact on mRNA Stability and Translation

While initially thought to be primarily a feature of non-coding RNAs, internal 2'-O-methylation sites have been identified in mRNAs.[13][14] These modifications can influence mRNA stability, with some studies suggesting that 2'-O-methylation can protect mRNA from degradation, thereby increasing its half-life.[3][15] Conversely, 2'-O-methylation within the coding sequence of an mRNA can interfere with the decoding process by the ribosome, leading to a decrease in translation efficiency.[16]

Role in Innate Immunity and Viral Infection

2'-O-methylation of the 5' cap of mRNA plays a critical role in the discrimination of self versus non-self RNA by the innate immune system.[17] The host protein IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1) can recognize and inhibit the translation of RNAs lacking a Cap1 2'-O-methylation, a common feature of viral RNAs.[9][17] The cellular methyltransferase CMTR1 is responsible for adding this "self" marker to host mRNAs, thereby preventing an autoimmune response.[9][18] Many viruses have evolved their own 2'-O-methyltransferases to mimic the host's cap structure and evade this immune surveillance.[19] Furthermore, internal 2'-O-methylation of bacterial and viral RNA can also suppress the activation of Toll-like receptors (TLRs) 7 and 8.[20][21]

Quantitative Data on 2'-O-methyl RNA Modifications

The following tables summarize key quantitative data related to the prevalence, stoichiometry, and functional impact of 2'-O-methylation.

| RNA Type | Organism | Number of Identified 2'-O-methylation Sites | Reference |

| rRNA | Saccharomyces cerevisiae (Yeast) | ~55 | [1] |

| rRNA | Homo sapiens (Human) | >106 | [1] |

| mRNA | Homo sapiens (Human) | Thousands | [13][14] |

Table 1: Number of Identified 2'-O-methylation Sites in Different Organisms and RNA Types. This table provides an overview of the known extent of 2'-O-methylation in well-studied model organisms.

| RNA Species & Site | Cell Line | Methylation Stoichiometry (%) | Method | Reference |

| Human 28S rRNA (various sites) | HeLa | Varies by site | RiboMeth-seq | [22] |

| Human 18S rRNA (various sites) | HeLa | Varies by site | RiboMeth-seq | [22] |

| Specific mRNA sites | Human cell lines | Generally low (1-30%) | Nm-VAQ |

Table 2: Stoichiometry of 2'-O-methylation at Specific RNA Sites. This table highlights the finding that not all potential 2'-O-methylation sites are fully methylated, indicating a dynamic regulation of this modification.

| Experimental System | Effect of 2'-O-methylation | Fold Change | Reference |

| in vitro translation assay | Decreased translation efficiency | Dependent on codon context | [16] |

| Human cell lines | Increased mRNA half-life | Varies by transcript | [15] |

| Virus-infected cells | Inhibition of IFN-β production | Dependent on virus and cell type | [9][19] |

Table 3: Functional Impact of 2'-O-methylation. This table provides examples of the quantitative effects of 2'-O-methylation on key cellular processes.

Experimental Protocols for the Study of 2'-O-methyl RNA Modifications

This section provides detailed methodologies for key experiments used to detect, map, and quantify 2'-O-methyl RNA modifications.

RiboMeth-seq: High-Throughput Mapping of 2'-O-methylation Sites

RiboMeth-seq is a high-throughput sequencing method that relies on the principle that 2'-O-methylated nucleotides are resistant to alkaline hydrolysis.

Protocol:

-

RNA Fragmentation: Purified RNA is subjected to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone at non-methylated positions.

-

Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing. This typically involves 3' and 5' adapter ligation, reverse transcription, and PCR amplification.

-

Sequencing: The cDNA library is sequenced using a high-throughput platform.

-

Data Analysis: Sequencing reads are mapped to a reference genome or transcriptome. The positions of 2'-O-methylation are identified as gaps in the sequencing coverage, as the resistant sites are underrepresented at the 5' and 3' ends of the fragments.[22][23][24][25][26]

qRT-PCR-based Detection of 2'-O-methylation at Low dNTP Concentrations

This method exploits the observation that reverse transcriptase is inhibited or slowed down at 2'-O-methylated sites when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting.

Protocol:

-

RNA Isolation: Isolate total RNA or mRNA from the cells or tissues of interest.

-

Reverse Transcription: Perform reverse transcription on the RNA template using a gene-specific primer that anneals downstream of the putative 2'-O-methylation site. Two parallel reactions are set up: one with a standard high concentration of dNTPs and another with a limiting low concentration of dNTPs.

-

Quantitative PCR (qPCR): The resulting cDNA is used as a template for qPCR with primers that amplify a region upstream of the putative modification site.

-

Data Analysis: The Ct (cycle threshold) values from the high and low dNTP reactions are compared. A significant increase in the Ct value in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylation site, as the reverse transcriptase was stalled, leading to less full-length cDNA product.

RNase H-based Quantification of 2'-O-methylation

This method is based on the principle that RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of a 2'-O-methyl group on the RNA strand.

Protocol:

-

Design of Chimeric Probes: Design a chimeric oligonucleotide probe that contains a central DNA region flanked by 2'-O-methylated RNA nucleotides. This probe is designed to be complementary to the target RNA sequence, with the DNA portion positioned at the site of interest.

-

Hybridization: Anneal the chimeric probe to the target RNA.

-